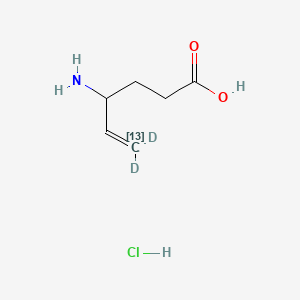

Vigabatrin-13C-d2 (hydrochloride)

Description

BenchChem offers high-quality Vigabatrin-13C-d2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vigabatrin-13C-d2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

4-amino-6,6-dideuterio(613C)hex-5-enoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/i1+1D2; |

InChI Key |

FBNKOYLPAMUOHS-YSJJXQNZSA-N |

Isomeric SMILES |

[2H][13C](=CC(CCC(=O)O)N)[2H].Cl |

Canonical SMILES |

C=CC(CCC(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Vigabatrin-13C-d2 (hydrochloride): A Technical Guide to its Role as a Stable Isotope-Labeled Internal Standard in Pharmacokinetic Research

Executive Summary

Vigabatrin (γ-vinyl-GABA) is a rationally designed, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), widely used in the management of refractory complex partial seizures and infantile spasms[1]. To accurately quantify vigabatrin in complex biological matrices during pharmacokinetic and therapeutic drug monitoring (TDM) studies, researchers rely on highly specific analytical methods. Vigabatrin-13C-d2 (hydrochloride) serves as the premier stable isotope-labeled internal standard (SIL-IS) for these assays[2]. This whitepaper explores the biochemical mechanisms of vigabatrin, the analytical causality behind using its isotopologue, and provides a validated, self-contained protocol for LC-MS/MS quantification.

Chemical and Structural Profiling

Vigabatrin-13C-d2 (hydrochloride) is a synthetic derivative of vigabatrin where specific carbon and hydrogen atoms have been replaced with their heavier stable isotopes (Carbon-13 and Deuterium)[3]. This isotopic labeling increases the molecular weight by exactly 3 Daltons compared to the unlabeled drug, providing a distinct mass-to-charge (m/z) signature while preserving identical physicochemical properties.

Table 1: Physicochemical Properties of Vigabatrin-13C-d2 (hydrochloride)

| Property | Specification |

| Formal Name | 4-aminohex-5-enoic-6-13C-6,6-d2 acid, monohydrochloride[2] |

| Synonyms | γ-Vinyl GABA-13C-d2[3] |

| CAS Number | 2749628-08-6[3] |

| Molecular Formula | C5[13C]H9D2NO2 • HCl[2] |

| Formula Weight | 168.6 g/mol [2] |

| Isotopic Purity | ≥99% deuterated forms (d1-d2); ≤1% d0[2] |

| Solubility | Soluble in Water[3] |

Mechanism of Action: The GABA-T Inhibition Pathway

Expertise & Experience: Understanding the pharmacodynamics of vigabatrin is critical for interpreting pharmacokinetic data. Vigabatrin is a structural analogue of GABA with a vinyl appendage. It functions as a "suicide substrate" or mechanism-based irreversible inhibitor of GABA-T[1].

Causality: In the central nervous system, GABA-T is the primary enzyme responsible for the catabolism of GABA into succinic semialdehyde. By covalently binding to the active site of GABA-T, vigabatrin halts this degradation pathway[4]. Because the inhibition is irreversible, the pharmacological effect outlasts the drug's relatively short plasma half-life (5–7 hours), as the restoration of GABA-T activity requires the de novo synthesis of the enzyme[5]. This leads to a sustained, widespread elevation of GABA concentrations in the brain, enhancing inhibitory neurotransmission and raising the seizure threshold[1].

Mechanism of Vigabatrin: Irreversible inhibition of GABA-T preventing GABA degradation.

The Analytical Causality of Stable Isotope-Labeled Internal Standards (SIL-IS)

In bioanalytical research, quantifying vigabatrin in complex matrices (e.g., plasma, serum, dried blood spots) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity[6]. However, LC-MS/MS is highly susceptible to matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source.

Why Vigabatrin-13C-d2? Vigabatrin-13C-d2 (hydrochloride) is utilized as a SIL-IS because it shares identical physicochemical properties (pKa, lipophilicity) with the unlabeled analyte but differs in mass (+3 Da)[2].

Causality: During chromatography, the SIL-IS co-elutes exactly with vigabatrin. Consequently, it experiences the exact same matrix-induced ionization suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, researchers mathematically cancel out the matrix effect, ensuring that the final quantification is strictly proportional to the analyte's true concentration[7].

Experimental Protocol: LC-MS/MS Quantification Workflow

Trustworthiness: The following protocol is a self-validating system synthesized from established pharmacokinetic monitoring standards[6],[8]. The inclusion of Vigabatrin-13C-d2 ensures internal validation of extraction recovery and ionization efficiency.

Step 1: Reagent Preparation

-

Stock Solutions: Prepare a primary stock of Vigabatrin (1 mg/mL) and Vigabatrin-13C-d2 (1 mg/mL) in 50:50 methanol:water.

-

Working IS Solution: Dilute the Vigabatrin-13C-d2 stock to a working concentration of 500 ng/mL in 100% acetonitrile.

-

Causality: Using acetonitrile as the diluent allows the IS solution to simultaneously act as the protein precipitation agent, minimizing volumetric errors.

-

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (or serum) into a microcentrifuge tube.

-

Add 150 µL of the Working IS Solution (acetonitrile containing Vigabatrin-13C-d2).

-

Vortex aggressively for 2 minutes.

-

Causality: Vigorous mixing denatures plasma proteins to prevent analytical column clogging and forces the release of any protein-bound vigabatrin into the solvent.

-

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: Liquid Chromatography (LC) Conditions

-

Column: Reversed-phase C18 column (e.g., XTerra C18 or Zorbax Eclipse C8, 150 × 4.6 mm, 5 µm)[6],[8].

-

Mobile Phase: Isocratic elution using Acetonitrile:Water (50:50, v/v) containing 0.025% to 0.15% formic acid[6].

-

Causality: Formic acid provides the necessary protons (H+) to facilitate positive ion formation [M+H]+ during electrospray ionization.

-

-

Flow Rate: 0.1 to 0.5 mL/min.

-

Injection Volume: 5 µL.

Step 4: Mass Spectrometry (MS/MS) Detection

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Vigabatrin Transition: m/z 130.1 → 71.0 (Note: m/z 129.57 > 70.99 in some high-resolution instruments[6]).

-

Vigabatrin-13C-d2 Transition: m/z 133.1 → 74.0 (Accounts for the exact +3 Da mass shift).

LC-MS/MS Workflow: Sample preparation to MRM quantification using Vigabatrin-13C-d2.

Conclusion

Vigabatrin-13C-d2 (hydrochloride) is an indispensable molecular tool for the precise quantification of vigabatrin. By neutralizing matrix effects and standardizing extraction recoveries, this stable isotope-labeled standard ensures that pharmacokinetic studies yield high-fidelity data. Understanding both the neurochemical targets of the drug and the analytical causality of its isotopologue allows researchers to develop robust, self-validating assays critical for advancing antiepileptic drug monitoring.

References

-

Patsnap Synapse. "What is the mechanism of Vigabatrin?" 4

-

MDPI. "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development." 1

-

ResearchGate. "Mechanism of action of vigabatrin: Correcting misperceptions."5

-

Biomol. "Vigabatrin-13C-d2 (hydrochloride) | CAS 2749628-08-6." 3

-

ResearchGate. "Quantification of Vigabatrin in Human Plasma by Liquid Chromatography–Electrospray Tandem Mass Spectrometry." 6

-

PubMed. "Vigabatrin in Dried Plasma Spots: Validation of a Novel LC-MS/MS Method and Application to Clinical Practice." 8

-

Labscoop. "Vigabatrin-13C-d2 (hydrochloride)." 7

-

Cayman Chemical. "PRODUCT INFORMATION: Vigabatrin-13C-d2 (hydrochloride)." 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Vigabatrin-13C-d2 (hydrochloride) | CAS 2749628-08-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vigabatrin---13-C-d-2--(hydro-chloride), 1MG | Labscoop [labscoop.com]

- 8. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacodynamics and Bioanalytical Profiling of Vigabatrin: A Technical Guide on Mechanism and Stable Isotope Applications

Introduction: Targeting the GABAergic System

Vigabatrin (marketed under the brand name Sabril) represents a landmark achievement in targeted neuropharmacology. Rationally designed as a structural analogue of gamma-aminobutyric acid (GABA), it was developed to directly modulate the central nervous system's primary inhibitory neurotransmitter network [[1]](). Currently approved for the treatment of refractory complex partial seizures and as a monotherapy for infantile spasms 2, vigabatrin's clinical efficacy is entirely dependent on its unique, covalent mechanism of action. This guide explores the biochemical causality behind vigabatrin's pharmacodynamics and details the critical role of stable isotope-labeled isotopologues in establishing self-validating bioanalytical protocols for Therapeutic Drug Monitoring (TDM).

Mechanism of Action: Irreversible Inhibition of GABA-T

The fundamental premise of vigabatrin's efficacy is its ability to elevate endogenous brain GABA concentrations, which are critically deficient in epileptic states. Unlike traditional antiepileptics that act as temporary receptor agonists, vigabatrin functions as a "suicide inhibitor" of the catabolic enzyme GABA transaminase (GABA-T or ABAT) []().

Under normal physiological conditions, GABA is synthesized from glutamate via glutamate decarboxylase (GAD) and subsequently degraded by GABA-T into succinic semialdehyde 1. Vigabatrin (gamma-vinyl-GABA) structurally mimics GABA, allowing it to perfectly dock into the active site of GABA-T. Once inside, the vinyl group of vigabatrin undergoes a catalytic conversion that forms a permanent covalent bond with the pyridoxal 5'-phosphate (PLP) cofactor of the enzyme. This irreversible alkylation permanently inactivates the enzyme molecule [[3]]().

The Causality of Irreversible Inhibition: Because the inhibition is covalent, the duration of vigabatrin's pharmacological effect is decoupled from its relatively short plasma half-life. Instead, the restoration of GABA degradation is entirely dictated by the de novo synthesis rate of new GABA-T enzymes . This mechanism results in a sustained, dose-dependent elevation of synaptic GABA levels—often up to 10-fold 4—which effectively dampens the excessive neuronal firing characteristic of seizures.

Biochemical pathway of GABA degradation and irreversible inhibition by Vigabatrin.

The Role of Stable Isotope-Labeled Isotopologues in Bioanalysis

In clinical research and TDM, accurately quantifying vigabatrin in complex biological matrices (like plasma) is paramount for dose tailoring and avoiding severe toxicity, such as peripheral visual field defects 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification 5. However, LC-MS/MS is highly susceptible to "matrix effects"—where co-eluting endogenous plasma components suppress or enhance the ionization of the target drug in the electrospray ionization (ESI) source.

To create a self-validating analytical system , scientists employ stable isotope dilution (ID). By synthesizing an isotopologue of vigabatrin—labeled with heavier stable isotopes like Carbon-13 and Deuterium (e.g., Vigabatrin-13C,d2)—researchers obtain an internal standard (IS) that is chemically and chromatographically identical to the native drug but differs in molecular mass 6.

Causality in Experimental Choice: When Vigabatrin-13C,d2 is spiked into the plasma sample at the very beginning of the workflow, it undergoes the exact same extraction losses and chromatographic retention as native vigabatrin. Because they co-elute into the MS source simultaneously, they experience identical ion suppression or enhancement. By quantifying the ratio of the native drug's peak area to the isotopologue's peak area, the matrix effect mathematically cancels out, ensuring absolute quantitative accuracy regardless of patient-to-patient plasma variability 5.

Step-by-step ID-LC-MS/MS workflow for Vigabatrin quantification.

Experimental Protocol: Pharmacokinetic Profiling via ID-LC-MS/MS

The following step-by-step methodology outlines a robust, self-validating protocol for the rapid determination of plasma vigabatrin using ID-LC-MS/MS 5, 6.

Step 1: Sample Preparation and Isotope Spiking

-

Aliquot 50 µL of human plasma (patient sample, calibrator, or quality control) into a microcentrifuge tube.

-

Add 100 µL of the stable isotope-labeled internal standard (Vigabatrin-13C,d2) dissolved in 100% acetonitrile (ACN).

-

Scientific Rationale: ACN serves a dual purpose. It acts as the delivery vehicle for the IS and functions as a rapid protein precipitation agent. It denatures plasma proteins, releasing any bound analytes and precipitating macroscopic interferents that could otherwise foul the LC column 6.

Step 2: Extraction and Clean-up

-

Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an LC micro-vial and dilute 1:10 with mobile phase A (e.g., 0.1% formic acid in water).

-

Scientific Rationale: Diluting the organic supernatant with an aqueous mobile phase improves the peak shape of the highly polar vigabatrin during reversed-phase chromatography by preventing solvent-induced band broadening 5.

Step 3: Chromatographic Separation

-

Inject 5 µL of the diluted supernatant onto a C18 analytical column (e.g., 4.6 mm × 50 mm, 3.5 µm particle size).

-

Elute using an isocratic or rapid gradient method with a highly aqueous mobile phase at a flow rate of 0.35 mL/min.

-

Scientific Rationale: Vigabatrin is a small, polar molecule. A highly aqueous environment ensures adequate retention on the hydrophobic C18 stationary phase, separating it from the solvent front and early-eluting salts 6.

Step 4: ESI-MS/MS Detection

-

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Monitor the specific Selected Reaction Monitoring (SRM) transitions for native vigabatrin and Vigabatrin-13C,d2.

-

Scientific Rationale: SRM provides unparalleled specificity. The first quadrupole isolates the precursor ion, the collision cell fragments it, and the third quadrupole isolates a specific product ion. The ratio of the native/IS transitions yields the final concentration, effectively eliminating background noise.

Quantitative Data Summary

The integration of stable isotope-labeled MS/MS workflows has elucidated the precise pharmacokinetic and analytical profile of vigabatrin. The table below summarizes key parameters derived from clinical and bioanalytical studies 7, 5, 6.

| Parameter Category | Metric | Value / Range | Clinical / Analytical Significance |

| Pharmacokinetics | Tmax (Time to peak) | ~0.6 – 1.0 hours | Rapid oral absorption; essential for timing TDM sampling. |

| Plasma Half-life (t1/2) | ~7.7 hours | Does not correlate with duration of action due to irreversible GABA-T inhibition. | |

| Volume of Distribution (Vd) | ~1.18 L/kg | Wide distribution throughout total body water. | |

| Renal Clearance | ~1.45 mL/min/kg | Predominantly eliminated unchanged in urine (~80%). | |

| LC-MS/MS Analytics | Linear Range | 0.010 – 50.0 µg/mL | Covers sub-therapeutic to highly toxic clinical ranges. |

| Correlation (r²) | > 0.998 | Demonstrates the absolute linearity provided by the SIL-IS. | |

| Lower Limit of Quantitation | 0.010 µg/mL | High sensitivity enables micro-dosing studies and pediatric TDM. |

Conclusion

Vigabatrin's mechanism as an irreversible GABA-T inhibitor exemplifies the power of targeted, covalent drug design in neurology. However, optimizing its clinical utility requires precise monitoring. By leveraging stable isotope-labeled isotopologues in ID-LC-MS/MS workflows, researchers establish self-validating analytical systems that neutralize matrix effects, ensuring that every pharmacokinetic data point is grounded in absolute chemical truth.

References

- What is the mechanism of Vigabatrin?

- Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect - Pedi

- Vigabatrin: Uses, Dosage, Side Effects, Warnings - Drugs.com.

- Vigabatrin - Inxight Drugs - NC

- Pharmacological review of vigab

- Pharmacokinetics and metabolism of vigabatrin following a single oral dose of [14C]vigabatrin in healthy male volunteers - PubMed.

- An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use - ThermoFisher.

- Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing).

Sources

- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 2. Vigabatrin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 3. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Pharmacological review of vigabatrin - MedCrave online [medcraveonline.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Pharmacokinetics and metabolism of vigabatrin following a single oral dose of [14C]vigabatrin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Vigabatrin-13C-d2 (Hydrochloride): Procurement, Analytical Validation, and LC-MS/MS Workflows

Executive Summary

Vigabatrin-13C-d2 (hydrochloride) is the gold-standard stable isotope-labeled internal standard (SIL-IS) used in the bioanalytical quantification of the antiepileptic drug vigabatrin. Because vigabatrin exhibits dose-dependent toxicity and a narrow therapeutic window, precise Therapeutic Drug Monitoring (TDM) is an absolute clinical necessity. This whitepaper provides an authoritative breakdown of Vigabatrin-13C-d2 procurement, Certificate of Analysis (CoA) interpretation, and a self-validating LC-MS/MS methodology designed for high-throughput clinical and pharmacokinetic laboratories.

Mechanistic Context: Why Vigabatrin Requires Precision Monitoring

Vigabatrin (γ-vinyl-GABA) functions as an irreversible, suicide inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. By covalently binding to the active site of GABA-T, vigabatrin prevents GABA degradation, thereby elevating synaptic GABA concentrations and raising the electroconvulsive threshold[2].

Due to its potent mechanism, vigabatrin is a frontline therapy for infantile spasms and refractory complex partial seizures[3]. However, its use is heavily restricted due to the risk of irreversible visual field constriction. Consequently, TDM via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is deployed to tailor dosing regimens, ensuring efficacy while mitigating toxicity[3].

Fig 1: Mechanism of Action of Vigabatrin inhibiting GABA-T to increase brain GABA levels.

The Role of Vigabatrin-13C-d2 in LC-MS/MS

In mass spectrometry, matrix effects—such as ion suppression or enhancement caused by endogenous plasma lipids and proteins—can severely compromise quantification accuracy. Vigabatrin-13C-d2 is synthesized with one Carbon-13 and two Deuterium atoms, increasing its mass by exactly 3 Da compared to unlabeled vigabatrin[2].

The Causality of the +3 Da Shift: This specific mass shift is optimal for bioanalysis. It is large enough to prevent isotopic cross-talk from the naturally occurring heavy isotopes of the target analyte (which typically account for M+1 and M+2 peaks), yet it is structurally identical enough to co-elute precisely during chromatography. Because the SIL-IS and the analyte elute at the exact same retention time, they are subjected to the identical matrix environment in the electrospray ionization (ESI) source, perfectly normalizing matrix effects[3].

Chemical Specifications and Quantitative Data

When sourcing Vigabatrin-13C-d2, researchers must verify specific physicochemical properties to ensure compatibility with their established analytical methods.

Table 1: Physicochemical Properties of Vigabatrin-13C-d2 (Hydrochloride)

| Property | Specification |

| Formal Name | 4-aminohex-5-enoic-6-13C-6,6-d2 acid, monohydrochloride |

| CAS Number | 2749628-08-6 (Cayman) / 1330171-61-3 (LGC/Lotusfeet) |

| Molecular Formula | C5[13C]H9D2NO2 • HCl |

| Formula Weight | 168.62 g/mol |

| Chemical Purity | ≥98% (HPLC/UV) |

| Isotopic Purity | ≥99% deuterated forms (d1-d2); ≤1% d0 |

| Physical State | Crystalline Solid |

| Solubility | Soluble in Water / PBS (pH 7.2) |

Supplier Landscape and Procurement Strategies

Selecting a supplier for stable isotope-labeled standards requires evaluating their synthesis capabilities, isotopic enrichment guarantees, and regulatory compliance.

-

2 : Offers high-purity Vigabatrin-13C-d2 (Item No. 26672) with detailed, batch-specific CoAs. They guarantee an isotopic purity of ≥99% and a d0 limit of ≤1%[2][4].

-

1 : Provides the standard (Cat. No. HY-B0033S) specifically validated as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1].

-

5 : Offers API and impurity reference standards (Product Code: TRC-V253002) manufactured under ISO/IEC 17025 accreditation, ideal for highly regulated clinical environments[5].

-

Specialty Pharma Suppliers : Companies like Lotusfeet Pharma and Simson Pharma supply this compound alongside various Vigabatrin EP impurities for comprehensive analytical method development[6].

Decoding the Certificate of Analysis (CoA)

A CoA for a stable isotope-labeled standard is a self-validating document. When reviewing a CoA for Vigabatrin-13C-d2, scientists must scrutinize the following critical parameters:

-

Isotopic Enrichment (d0 limit) : The CoA must state the percentage of unlabelled compound (d0). For Vigabatrin-13C-d2, d0 must be ≤1%[4]. Causality: A higher d0 introduces a positive bias in the quantification of the target analyte at the lower limit of quantification (LLOQ), artificially inflating patient results.

-

Chemical Purity : Ensures no synthesis byproducts interfere with the assay. Must be ≥98%[4].

-

Identity Verification : Confirmed via 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

-

Weight Accuracy : Suppliers like Cayman explicitly note that the sample weight accuracy is between 5% over and 2% under the stated amount. Self-Validation Protocol: If absolute precision is required, the SIL-IS should not be assumed to be 100% accurate by weight; it must be cross-quantitated against a precisely weighed unlabeled primary standard by constructing a standard curve of peak intensity ratios[4].

Experimental Protocol: High-Throughput LC-MS/MS Quantification

This protocol outlines the extraction and quantification of Vigabatrin from human plasma using Vigabatrin-13C-d2 as the internal standard, optimized for rapid clinical turnaround[3].

Causality of Extraction Choice: Protein precipitation with acetonitrile (ACN) is chosen over solid-phase extraction (SPE). Because Vigabatrin is highly polar, ACN rapidly denatures binding proteins and releases the drug with >90% recovery while minimizing sample preparation time and consumable costs[3].

Step-by-Step Methodology:

-

Standard Preparation : Reconstitute Vigabatrin-13C-d2 in LC-MS grade water to a stock concentration of 1 mg/mL. Dilute in 50% acetonitrile to create a working internal standard (IS) solution (e.g., 5 µg/mL).

-

Sample Aliquoting : Transfer 50 µL of human plasma (patient sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

IS Spiking : Add 10 µL of the Vigabatrin-13C-d2 working solution to each tube. Causality: Spiking before extraction ensures the IS undergoes the exact same matrix effects and recovery losses as the endogenous analyte, validating the extraction efficiency.

-

Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (ACN) to the mixture. Vortex vigorously for 2 minutes.

-

Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of mobile phase A (0.025% formic acid in water).

-

Chromatography : Inject 5 µL onto a C18 analytical column (e.g., Waters Symmetry, 4.6 × 50 mm, 3.5 µm). Elute isocratically using a highly aqueous mobile phase at 0.35 mL/min for a rapid 5-minute run time[3].

-

Mass Spectrometry : Operate the MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Vigabatrin and Vigabatrin-13C-d2.

Fig 2: LC-MS/MS Workflow for Plasma Vigabatrin Quantification using SIL-IS.

References

-

ResearchGate / Clinical Mass Spectrometry . Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms. Retrieved from:[Link]

Sources

Optimal Storage, Stability, and Handling of Vigabatrin-13C-d2 (Hydrochloride) for Mass Spectrometry Workflows

Introduction: The Critical Role of Stable Isotope-Labeled Standards

In the rigorous environment of bioanalytical chemistry, the accurate quantification of Vigabatrin—an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T)—requires robust internal standardization. Due to severe matrix effects and ion suppression inherent to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, a stable isotope-labeled internal standard (SIL-IS) is strictly required.

Vigabatrin-13C-d2 (hydrochloride) is engineered specifically for this purpose, providing an exact +3 Da mass shift that cleanly resolves from the endogenous analyte while perfectly mimicking its chromatographic retention and ionization efficiency [1]. However, the analytical integrity of this standard is entirely dependent on strict adherence to storage and handling protocols. A compromised internal standard inherently compromises the entire quantitative assay.

Physicochemical Profile and Structural Causality

Understanding why specific storage conditions are mandated requires an analysis of the molecule's structural vulnerabilities. Vigabatrin-13C-d2 is supplied as a hydrochloride (HCl) salt rather than a free base.

The Causality of the HCl Salt: The free amino acid form of vigabatrin exhibits limited solubility in organic solvents and is structurally vulnerable to ambient degradation. By protonating the amine group to form an HCl salt, the molecule forms a highly stable crystalline lattice. This salt form drastically improves solubility in polar LC-MS solvents (like methanol and water) and resists oxidative degradation in the solid state[2], [3].

Table 1: Quantitative Storage and Physicochemical Specifications

| Parameter | Specification | Causality / Scientific Rationale |

| Formula Weight | 168.6 g/mol | Includes the +3 Da isotopic shift and the HCl adduct[1]. |

| Isotopic Purity | ≥99% (d1-d2); ≤1% d0 | Strict ≤1% d0 limit prevents isotopic cross-talk, which would artificially inflate the analyte LLOQ[1]. |

| Solid Storage | -20°C (Desiccated) | Arrests thermal degradation; ensures solid-state stability for ≥4 years[1]. |

| Solution Storage | -80°C (Long-term) | Mitigates hydrolysis and nucleophilic attacks in solution; stable for up to 6 months[4]. |

| Shipping Temp | Room Temp / Blue Ice | The solid HCl salt is kinetically stable enough to withstand short-term thermal excursions during transit[5][6]. |

Environmental Vulnerabilities & Degradation Pathways

Despite the stability of the HCl salt, Vigabatrin-13C-d2 remains susceptible to specific environmental stressors:

-

Hygroscopicity (Moisture): The HCl salt is hygroscopic. Exposure to ambient humidity causes deliquescence—absorbing water from the air. This not only alters the true mass of the standard (causing concentration errors during weighing) but introduces water that accelerates hydrolysis.

-

Oxidation (Oxygen): The γ-vinyl group (the double bond responsible for irreversible GABA-T inhibition) is a site of vulnerability. In oxygen-rich aqueous environments, this moiety can undergo slow oxidative degradation.

-

Cryoconcentration (Freeze-Thaw): Repeatedly freezing and thawing a stock solution forces the solute into microscopic pockets of highly concentrated liquid before freezing completely, causing precipitation and matrix stress.

Fig 1: Logical workflow of Vigabatrin-13C-d2 storage conditions and degradation causality.

Self-Validating Protocol: Stock Solution Preparation & Storage

To ensure absolute analytical precision, the preparation of the SIL-IS must follow a self-validating workflow that proactively eliminates variables. While clinical formulations of vigabatrin may remain stable in water for 21 days at room temperature [7], high-precision MS workflows demand a much stricter tolerance (<2% variance).

Step 1: Thermal Equilibration

-

Action: Remove the -20°C solid vial and place it unopened in a desiccator at room temperature for 30–60 minutes.

-

Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic HCl salt. Equilibration prevents this, ensuring the weighed mass is 100% active pharmaceutical ingredient (API), not water weight.

Step 2: Precision Dissolution

-

Action: Reconstitute the solid in LC-MS grade Methanol or a Methanol/Water (50:50, v/v) mixture to a concentration of 1.0 mg/mL.

-

Causality: LC-MS grade solvents are free of trace metal ions that can catalyze the oxidation of the γ-vinyl group and cause severe ion suppression during electrospray ionization (ESI).

Step 3: Single-Use Aliquoting

-

Action: Divide the primary stock solution into 50 µL to 100 µL aliquots using amber glass vials.

-

Causality: Amber glass prevents UV-induced photodegradation. Single-use aliquoting strictly eliminates freeze-thaw cycles, preventing cryoconcentration and ensuring uniform concentration across all assay batches.

Step 4: Nitrogen Purging

-

Action: Gently overlay the headspace of each vial with a stream of dry Nitrogen (N2) gas for 3 seconds before immediately capping.

-

Causality: Displacing atmospheric oxygen effectively halts oxidative degradation pathways acting on the unsaturated vinyl moiety, extending solution stability at -80°C to 6 months [4].

Step 5: Thawing Protocol

-

Action: When required for an assay, thaw a single aliquot on wet ice. Vortex thoroughly before use.

-

Causality: Thawing on ice prevents thermal shock. Vortexing resolves any micro-gradients formed during the freezing process.

Analytical Validation & Quality Control (QC)

A protocol is only as strong as its validation. To ensure the Vigabatrin-13C-d2 standard has not degraded over its storage lifecycle, implement the following self-validating system into your MS software:

-

Isotopic Back-Exchange Monitoring (d0 Check): Deuterium atoms can undergo slow back-exchange with hydrogen in protic solvents over extended periods. In every assay, inject a "Zero Standard" (blank matrix spiked only with the IS). Monitor the unlabeled vigabatrin MRM transition. If the d0 peak area exceeds 1% of the IS area, the standard has degraded and must be discarded [1].

-

Absolute Area Tracking: Configure your Laboratory Information Management System (LIMS) to plot the absolute peak area of the IS across all batches. A sudden deviation of >15% from the historical mean serves as an automated flag for IS degradation, precipitation, or pipetting error.

References

-

PubChem (NIH). "Vigabatrin | C6H11NO2 | CID 5665". National Center for Biotechnology Information.[Link]

-

ResearchGate. "Evaluation of the Stability of Vigabatrin in Hospitalar Extemporaneous Formulations". [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. rac-Vigabatrin-13C, d1/d2 (Major) | LGC Standards [lgcstandards.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. researchgate.net [researchgate.net]

Precision Neuropharmacology: The Role of Vigabatrin-13C-d2 in Preclinical Epilepsy Models

Executive Summary

The development of targeted antiepileptic drugs (AEDs) requires precise pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Vigabatrin (VGB), a rationally designed AED, presents unique bioanalytical challenges due to its zwitterionic nature, high aqueous solubility, and short plasma half-life juxtaposed with a prolonged pharmacodynamic effect[1]. To achieve high-fidelity quantification in complex biological matrices—such as plasma, cerebrospinal fluid (CSF), and brain homogenates—the use of stable isotope-labeled internal standards (SIL-IS) is a non-negotiable requirement.

This technical guide explores the mechanistic rationale behind Vigabatrin, the critical analytical advantages of utilizing Vigabatrin-13C-d2 in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides a self-validating preclinical protocol for neuropharmacological research.

Mechanistic Grounding: The Pharmacodynamics of Vigabatrin

Unlike conventional AEDs that modulate ion channels, Vigabatrin was engineered to directly alter brain neurochemistry. It functions as an enzyme-activated, irreversible (suicide) inhibitor of

Under normal physiological conditions, the inhibitory neurotransmitter GABA is synthesized from glutamate by glutamate decarboxylase (GAD). Following synaptic release, GABA's action is rapidly terminated via reuptake and subsequent degradation by GABA-T into succinic semialdehyde[2]. By covalently binding to the active site of GABA-T, Vigabatrin halts this degradation pathway, leading to a dose-dependent, sustained elevation of intracellular and synaptic GABA concentrations[3]. This enhanced inhibitory tone acts as a brake on the excessive neuronal excitability characteristic of seizure networks[1].

Mechanism of Vigabatrin: Irreversible inhibition of GABA-T preventing GABA degradation.

The Analytical Imperative for Vigabatrin-13C-d2

When quantifying Vigabatrin in preclinical models (e.g., audiogenic seizure mice or pentylenetetrazol-induced models)[4], researchers face severe matrix effects. Vigabatrin is a highly polar, low-molecular-weight compound (MW: 129.16 g/mol )[5]. In reversed-phase LC-MS/MS, highly polar analytes elute early, coinciding with the elution of endogenous salts and phospholipids that cause severe ion suppression.

Why Vigabatrin-13C-d2?

The selection of a

-

Co-elution & Matrix Effect Cancellation: Unlike purely deuterated standards (e.g., VGB-d6), which can exhibit a chromatographic "isotope effect" (eluting slightly earlier than the unlabeled drug due to weaker lipophilic interactions), the addition of a heavy carbon (

C) minimizes this shift. Vigabatrin-13C-d2 perfectly co-elutes with endogenous Vigabatrin, ensuring both molecules experience identical matrix suppression/enhancement. -

Isotopic Crosstalk Prevention: The combined label provides a mass shift of +3 Da (MW: 132.16 g/mol )[6]. This is the critical threshold required to prevent the natural isotopic distribution of the unlabeled drug (M+1, M+2) from interfering with the internal standard's signal, ensuring a wide dynamic range.

Preclinical Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to verify extraction efficiency and instrument performance.

Step 1: Matrix Collection & Enzymatic Quenching

-

Action: Collect blood via tail-vein or cardiac puncture into K2-EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

-

Causality: Vigabatrin's target, GABA-T, is present in various tissues. Keeping samples at 4°C minimizes ex vivo enzymatic activity that could alter baseline endogenous metabolite levels[3].

Step 2: Internal Standard Spiking

-

Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Immediately spike with 10 µL of Vigabatrin-13C-d2 working solution (e.g., 5 µg/mL).

-

Self-Validation: Spiking the IS before any extraction ensures that any subsequent volumetric losses, degradation, or ionization variations are mathematically normalized by the analyte-to-IS peak area ratio.

Step 3: Protein Precipitation (Extraction)

-

Action: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C[7].

-

Causality: Because Vigabatrin is highly water-soluble and insoluble in non-polar solvents (like hexane)[5], traditional Liquid-Liquid Extraction (LLE) yields poor recovery. ACN-based protein precipitation is thermodynamically favorable for zwitterions, offering >99% recovery while rapidly precipitating matrix proteins[7].

Step 4: LC-MS/MS Acquisition

-

Action: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a C18 or HILIC column. Run an isocratic or rapid gradient mobile phase (e.g., ACN/Water with 0.025% formic acid)[7].

-

Self-Validation (System Suitability): Run a "Blank + IS" sample prior to the analytical batch. If the unlabeled Vigabatrin channel shows a peak >20% of the Lower Limit of Quantification (LLOQ), isotopic crosstalk or carryover is present and must be troubleshooted.

Step-by-step bioanalytical workflow utilizing Vigabatrin-13C-d2 as an internal standard.

Quantitative Bioanalytical Parameters

To benchmark your assay, the following table summarizes the expected quantitative parameters and their mechanistic rationale when utilizing Vigabatrin-13C-d2 in a preclinical LC-MS/MS setup, synthesized from validated pharmacokinetic methodologies[7],[8].

| Analytical Parameter | Specification / Value | Mechanistic Rationale |

| VGB MRM Transition | m/z 129.6 | Cleavage of the primary amine group under collision-induced dissociation (CID)[7]. |

| VGB-13C-d2 MRM Transition | m/z 132.6 | The +3 Da precursor shift prevents M+3 isotopic interference from the unlabeled drug. |

| Linearity Range | 0.010 – 50.0 µg/mL | Captures both the high |

| Lower Limit of Detection | 0.05 µg/mL | Required for accurate AUC calculation during the late-phase PK tail[7]. |

| Mean Extraction Recovery | > 99.5% | Validates the efficiency of ACN-driven protein precipitation for zwitterions[7]. |

| Matrix Effect (IS Normalized) | 95% – 105% | Proves that the 13C-d2 label perfectly tracks and neutralizes ion suppression. |

Conclusion

The transition from exploratory preclinical models to IND-enabling pharmacokinetic studies requires absolute analytical certainty. Vigabatrin's unique mechanism of action—irreversibly inhibiting GABA-T to elevate synaptic GABA—necessitates precise tracking of both the drug and its downstream metabolic effects[1]. By integrating Vigabatrin-13C-d2 into bioanalytical workflows, researchers eliminate the variables of matrix suppression and extraction loss, ensuring that the resulting PK/PD models reflect true neuropharmacological dynamics rather than analytical artifacts.

References

- Cayman Chemical.Vigabatrin-13C-d2 (hydrochloride) (CAS 2749628-08-6).

- US Biological.rac-Vigabatrin-13C,d2 (Major)

- Patsnap Synapse.

- National Institutes of Health (PMC).

- ResearchGate.

- Neupsy Key.

- Taylor & Francis.Quantification of Vigabatrin in Human Plasma by Liquid Chromatography–Electrospray Tandem Mass Spectrometry.

- ResearchGate.High vigabatrin dosage is associated with lower risk of infantile spasms relapse.

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 3. Preclinical tissue distribution and metabolic correlations of vigabatrin, an antiepileptic drug associated with potential use‐limiting visual field defects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Vigabatrin | Neupsy Key [neupsykey.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Precision Neurochemistry: The Critical Role of Isotopically Labeled Standards in Mass Spectrometry-Based Neuroscience

Executive Summary

As a Senior Application Scientist, I frequently encounter a fundamental bottleneck in neuroscience research: the mammalian brain is an analytically hostile environment. Its extreme lipid heterogeneity, regional compartmentalization, and the transient nature of neurotransmitters make relative quantification highly susceptible to matrix effects and ion suppression. To transition from observational data to actionable, drug-development-grade insights, absolute quantification is non-negotiable.

This is achieved through the strategic deployment of Stable Isotope Labeled (SIL) standards. By incorporating heavy isotopes (e.g.,

Core Pillar 1: Targeted Neuroproteomics and Biomarker Validation

In neurodegenerative disease research, such as Alzheimer's disease (AD), cerebrospinal fluid (CSF) biomarkers must be quantified with extreme precision to reflect complex pathological changes. We utilize Selected Reaction Monitoring (SRM) mass spectrometry combined with AQUA (Absolute QUAntification) peptides [[2]](). AQUA peptides are synthesized with isotopically labeled C-terminal lysine or arginine residues, ensuring they co-elute perfectly with endogenous tryptic peptides while providing a distinct mass signature 1.

Protocol 1: Absolute Quantification of CSF Biomarkers via SRM-MS

-

Step 1: Matrix Aliquoting & QC Setup. Aliquot 50 µL of patient CSF. Self-Validation: Include Biomarker positive (AT+) and negative (AT-) CSF pools in every batch as quality controls to assess inter-assay precision [[2]]().

-

Step 2: AQUA Peptide Spiking. Spike a predefined concentration of crude heavy standards directly into the raw CSF. Causality: Spiking before digestion or solid-phase extraction (SPE) ensures that any subsequent physical loss of the endogenous protein is mirrored by the heavy standard, locking the Light/Heavy (L/H) ratio.

-

Step 3: Tryptic Digestion. Denature, reduce, alkylate, and digest the sample with MS-grade trypsin.

-

Step 4: Instrument Performance Validation. Prior to sample injection, run a 6×5 LC-MS/MS Peptide Reference Mix. Causality: This mix contains 6 sets of 5 isotopologues, allowing rapid verification of column retention time stability, instrument sensitivity, and dynamic range before precious samples are consumed 2.

-

Step 5: SRM-MS Acquisition. Monitor specific precursor-to-product ion transitions for both light and heavy peptides. Calculate absolute concentration using the L/H area ratio.

Core Pillar 2: Spatial Neurochemistry via Quantitative Mass Spectrometry Imaging (QMSI)

Traditional LC-MS loses spatial context, which is unacceptable when studying the localized action of CNS drugs or neurotransmitters. Mass Spectrometry Imaging (MSI) preserves this geography but suffers from severe pixel-to-pixel matrix effects. To solve this, we employ QMSI using SIL standards. By uniformly spraying a stable isotope-labeled compound (e.g., DA-

Workflow for Quantitative Mass Spectrometry Imaging (QMSI) using sprayed SIL standards.

Protocol 2: Mimetic Tissue Preparation for QMSI Calibration

-

Step 1: Tissue Homogenization. Harvest control rat brain tissue and homogenize at -20°C. Causality: A standard curve generated in pure solvent fails because it does not experience the ion suppression caused by the brain's lipid-rich white matter. Homogenization destroys anatomical gradients but perfectly preserves the bulk lipid/protein ratio, ensuring the calibration matrix exerts the exact same ion suppression as the experimental sample 4.

-

Step 2: SIL Standard Incorporation. Spike the homogenate with a dilution series of the target analyte and a constant concentration of its stable isotope standard (e.g., Clozapine-

) 4. -

Step 3: Freezing and Sectioning. Mold the homogenate into blocks, freeze at -80°C, and cryosection at 10 µm thickness onto ITO-coated glass slides alongside the experimental tissue.

-

Step 4: MALDI-TOF Acquisition & Self-Validation. Spray the reactive matrix and acquire mass spectra. Self-Validation: Extract the signal of the SIL standard across all pixels. A uniform SIL signal confirms that matrix application was homogeneous; variations in the SIL signal are used to mathematically normalize the endogenous analyte signal pixel-by-pixel, validating the spatial map 3.

Core Pillar 3: High-Sensitivity Metabolomics of Neurotransmitters

Quantifying monoamine neurotransmitters (dopamine, norepinephrine, serotonin) and their metabolites in microdialysates requires overcoming their low basal concentrations and poor ionization efficiencies. We utilize stable isotope-labeling derivatization coupled with ultrasound-assisted dispersive liquid-liquid microextraction 5.

Dopamine metabolic pathway illustrating the integration of specific SIL internal standards.

Quantitative Data Summaries

Table 1: Comparison of QMSI Normalization Strategies

| Strategy | Methodology | Causality / Analytical Advantage | Limitation |

| Standard Addition | Spraying increasing concentrations of target analyte on consecutive sections. | Accounts for matrix effects natively without requiring heavy isotopes [[3]](). | Requires multiple consecutive sections; assumes homogeneous spatial distribution. |

| SIL Spraying | Uniformly spraying a stable isotope (e.g., DA- | Normalizes pixel-to-pixel ionization variations perfectly [[3]](). | Requires a specific, often expensive, SIL standard for every target analyte. |

| Mimetic Tissue | Spiking SIL standards into homogenized brain tissue, freezing, and sectioning. | Perfectly mimics the lipid/protein matrix for biologically accurate calibration curves 4. | Highly labor-intensive preparation process. |

Table 2: Analytical Validation Metrics for Neurotransmitter Quantification via LC-MS/MS (Metrics derived from stable isotope-labeling derivatization workflows 5)

| Analyte | Internal Standard | LOD (nmol/L) | LOQ (nmol/L) | Matrix Effect Correction |

| Dopamine (DA) | DA- | 0.002 | 0.015 | >95% |

| Norepinephrine (NE) | NE- | 0.005 | 0.020 | >95% |

| Serotonin (5-HT) | 5-HT- | 0.004 | 0.018 | >95% |

| 3-Methoxytyramine (3-MT) | 3-MT- | 0.010 | 0.040 | >95% |

References

- Source: nih.

- Source: nih.

- Title: Quantitative Mass Spectrometry Analysis of Cerebrospinal Fluid Protein Biomarkers in Alzheimer's Disease Source: medRxiv URL

- Source: researchgate.

- Source: nih.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medrxiv.org [medrxiv.org]

- 3. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in rat brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new combined method of stable isotope-labeling derivatization-ultrasound-assisted dispersive liquid-liquid microextraction for the determination of neurotransmitters in rat brain microdialysates by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Method Development for Vigabatrin Quantification in Human Plasma Using Vigabatrin-13C-d2

Introduction & Bioanalytical Challenges

Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of GABA transaminase (GABA-T), widely prescribed as a second-generation antiepileptic drug for the treatment of infantile spasms and refractory complex partial seizures[1]. Because vigabatrin therapy can be associated with dose-dependent toxicities—most notably visual field defects—therapeutic drug monitoring (TDM) and strict pharmacokinetic profiling are essential in clinical and drug development settings[2].

The Bioanalytical Challenge: Vigabatrin is a low-molecular-weight (MW 129.16), highly polar amino acid derivative. At physiological pH, it exists as a zwitterion with a partition coefficient (log P) of less than 1[3]. In traditional reversed-phase liquid chromatography (RPLC), zwitterionic compounds exhibit virtually no retention, eluting in the void volume alongside endogenous plasma salts and early-eluting phospholipids[1]. This co-elution leads to severe ion suppression in the electrospray ionization (ESI) source, compromising assay sensitivity and reproducibility.

While some methodologies utilize pre-column derivatization (e.g., using propyl chloroformate) to mask the polar moieties and increase hydrophobicity[4], derivatization adds significant time, complexity, and potential variability to the workflow.

The Solution: This application note details a direct, underivatized LC-MS/MS methodology. By utilizing a highly aqueous isocratic mobile phase, adequate retention is achieved on a standard C18 column[1]. To guarantee absolute quantitative rigor and correct for any residual matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS)—Vigabatrin-13C-d2 —is integrated into the extraction workflow[5].

Mechanistic Principles: The Role of the SIL-IS (E-E-A-T Insights)

The implementation of Vigabatrin-13C-d2 is the mechanistic cornerstone of this self-validating protocol.

Mitigating Matrix Effects via Co-Elution

Vigabatrin-13C-d2 incorporates one

Preventing "Solvent Effects" in Highly Aqueous LC

Protein precipitation (PPT) with acetonitrile (ACN) is highly efficient for extracting vigabatrin, as it disrupts protein binding while keeping the polar drug in solution[1]. However, injecting a high-organic supernatant directly into a highly aqueous mobile phase (95% water) disrupts the partitioning equilibrium at the column head, causing peak broadening or splitting. Causality of Protocol Design: To prevent this, our protocol includes a mandatory dilution step, mixing the organic supernatant with the initial mobile phase prior to injection, thereby focusing the analyte band at the column inlet.

Experimental Protocols

Materials and Reagents

-

Analytes: Vigabatrin Reference Standard (Purity

99%); Vigabatrin-13C-d2 hydrochloride (Cayman Chemical)[5]. -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Modifiers: Formic Acid (FA), LC-MS grade.

-

Matrix: Blank human plasma (K

EDTA).

Preparation of Standards and IS

-

Stock Solutions: Prepare primary stock solutions of Vigabatrin (1.0 mg/mL) and Vigabatrin-13C-d2 (100 µg/mL) in Water:MeOH (50:50, v/v). Store at -20°C.

-

Calibration Standards: Spike blank human plasma with Vigabatrin working solutions to yield a dynamic calibration range of 0.010 to 50.0 µg/mL[1].

-

IS Working Solution (ISWS): Dilute the Vigabatrin-13C-d2 stock in 100% ice-cold ACN to a final concentration of 2.0 µg/mL.

Sample Extraction Workflow (Protein Precipitation)

Figure 1: Step-by-step sample preparation workflow for vigabatrin bioanalysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters To retain the zwitterion, an isocratic, highly aqueous mobile phase is utilized[1].

-

Column: Waters Symmetry C18 (4.6 mm × 50 mm, 3.5 µm) or equivalent polar-endcapped C18[1].

-

Mobile Phase: Isocratic 95% Water (containing 0.1% FA) / 5% Acetonitrile.

-

Flow Rate: 0.35 mL/min[1].

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Total Run Time: 5.0 minutes[1].

Mass Spectrometry Parameters

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or SCIEX QTRAP)[6][7].

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 4000 V.

-

Source Temperature: 350°C.

Figure 2: MRM transition pathways for Vigabatrin and its SIL-IS.

(Note: The primary product ion is formed by the collision-induced dissociation (CID) of the carboxylic acid group and ammonia. Because the isotopic labels are located on the terminal vinyl group, they are retained in the product fragment, shifting the IS product ion to

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion (

Table 2: Method Validation Summary (Based on FDA/EMA Guidelines)

| Validation Parameter | Acceptance Criteria / Result |

|---|---|

| Linear Dynamic Range | 0.010 – 50.0 µg/mL[1] |

| Correlation Coefficient (

References

1.[4] Vigabatrin in Dried Plasma Spots: Validation of a Novel LC-MS/MS Method and Application to Clinical Practice. PubMed (nih.gov). 2.[1] Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms. ResearchGate. 3.[5] Vigabatrin-13C-d2 (hydrochloride) (CAS 2749628-08-6). Cayman Chemical. 4.[8] Quantification of Vigabatrin in Human Plasma by Liquid Chromatography–Electrospray Tandem Mass Spectrometry. ResearchGate. 5.[6] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Agilent Technologies. 6.[2] Preclinical tissue distribution and metabolic correlations of vigabatrin, an antiepileptic drug associated with potential use‐limiting visual field defects. PMC (nih.gov). 7.[3] Extraction of Antiepileptic Drug from Serum. Biotage. 8.[7] Simultaneous Characterization of Highly Polar, Polar and Nonpolar Compounds in River Water using Serial Coupled RPLC and HILIC with a QTRAP. SCIEX.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preclinical tissue distribution and metabolic correlations of vigabatrin, an antiepileptic drug associated with potential use‐limiting visual field defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. agilent.com [agilent.com]

- 7. sciex.com [sciex.com]

- 8. researchgate.net [researchgate.net]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Vigabatrin Analysis

Introduction & Analytical Rationale

Vigabatrin (VGB), a structural analog of

To achieve the volatility and thermal stability required for GC-MS, sample derivatization is historically mandatory. While older protocols utilized laborious methylation or silylation techniques[2], modern high-throughput laboratories rely on alkyl chloroformate derivatization [3][4]. This Application Note details a rapid, self-validating GC-MS protocol utilizing hexyl chloroformate. This reagent efficiently and simultaneously derivatizes both the primary amino and carboxylic acid groups of vigabatrin within seconds directly in aqueous media, circumventing the need for preliminary drying steps[3][5].

(Note: Recent advancements have also introduced non-derivatization GC-MS methods utilizing plasma acidification with hydrochloric acid and acetonitrile precipitation[6]. However, alkyl chloroformate derivatization remains the gold standard for maximizing chromatographic resolution and column longevity.)

Mechanistic Pathway of Derivatization

Understanding the causality behind the reagent choices is critical for troubleshooting and method optimization.

-

Alkalinization (NaOH): Elevating the pH to ~12 deprotonates the primary amine of vigabatrin, increasing its nucleophilicity.

-

Catalysis & Acid Scavenging (Pyridine): Pyridine acts as both a catalyst and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction to prevent pH drop and reaction reversal.

-

Bifunctional Derivatization (Hexyl Chloroformate + Hexanol): The amino group undergoes carbamylation, while the carboxylic acid group undergoes esterification. The result is a di-hexyl derivative that is highly lipophilic, volatile, and perfectly suited for electron impact (EI) ionization[3].

Caption: Mechanistic pathway of vigabatrin derivatization altering polarity for GC-MS compatibility.

Materials and Reagents

-

Analyte & Internal Standard: Vigabatrin standard; 3-(4-chlorophenyl)propionic acid (Internal Standard, IS).

-

Derivatization Reagents: Hexyl chloroformate (reagent grade), Pyridine, 1-Hexanol.

-

Buffers & Solvents: 1 M Sodium Hydroxide (NaOH) in ultrapure water.

-

Instrumentation: GC-MS system (e.g., Agilent 7860 GC coupled with a 5742C MSD) equipped with an HP-5MS fused silica capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness)[3].

Step-by-Step Experimental Protocol

This protocol is optimized for human serum but can be adapted for plasma or other biological fluids. The entire sample preparation requires less than 5 minutes[3].

Sample Preparation and Derivatization

-

Sample Aliquoting: Transfer 100 µL of human serum into a 1.5 mL glass vial or Eppendorf tube.

-

Alkalinization: Add 200 µL of 1 M NaOH solution to the sample to adjust the pH to approximately 12. Causality: This ensures the amino group is fully deprotonated and reactive.

-

Reagent Addition: Add the following to the basified sample:

-

100 µL of the Internal Standard solution (e.g., 50 mg/L 3-(4-chlorophenyl)propionic acid in hexanol).

-

100 µL of pure 1-hexanol.

-

50 µL of pyridine.

-

-

Reaction Initiation: Add 50 µL of hexyl chloroformate to the mixture.

-

Agitation: Immediately cap the vial and shake vigorously for 10 seconds. Causality: The reaction is highly exothermic and instantaneous; vigorous shaking ensures optimal partitioning and phase transfer.

-

Phase Separation: Centrifuge the mixture at 4,000 rpm for 2 minutes to sharply separate the aqueous and organic layers.

-

Extraction: Carefully transfer the upper organic layer (containing the derivatized analytes) into a 400 µL glass insert placed within a 1.5 mL autosampler vial. Gas-tight crimp the vial.

GC-MS Instrumental Parameters

-

Carrier Gas: Helium (purity 99.9992%) at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL injection volume, splitless mode.

-

Temperatures:

-

Inlet Temperature: 270 °C

-

Transfer Line: 300 °C

-

-

Oven Temperature Program:

-

Initial: 85 °C (hold for 2 min).

-

Ramp 1: 30 °C/min to 170 °C.

-

Ramp 2: 15 °C/min to 300 °C.

-

Total Run Time: 13.5 minutes[3].

-

-

Mass Spectrometry (EI Mode):

Caption: Workflow of rapid hexyl chloroformate derivatization for vigabatrin GC-MS analysis.

Quantitative Data & Method Validation Summary

A self-validating protocol must demonstrate strict adherence to clinical toxicology standards. The table below compares the validation parameters of the Hexyl Chloroformate derivatization method[3][4] against the newer Non-Derivatization method[6] for context.

| Validation Parameter | Hexyl Chloroformate Derivatization GC-MS[3] | Non-Derivatization GC-MS[6] |

| Linearity Range | 0.5 – 50.0 mg/L | Clinically relevant therapeutic range |

| Correlation Coefficient ( | 0.9989 – 0.9998 | 0.9988 – 0.9996 |

| Accuracy (Recovery) | 97.9% – 109.3% | 90.0% – 90.9% |

| Precision (RSD) | < 12.1% (Intra- and Inter-day) | < 12.6% |

| Sample Prep Time | < 5 minutes | < 10 minutes |

| Primary Advantage | High chromatographic resolution, column protection | Simplified workflow, no derivatizing agents |

Note: The therapeutic blood concentration range for Vigabatrin is relatively high (1–25 mg/L)[3]. Both methods comfortably cover this range, but the derivatization method offers superior accuracy and prevents the injection of highly polar, column-degrading compounds.

References

-

Hložek, T., Bursová, M., & Coufal, P. (2016). Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC–MS After Hexyl Chloroformate Derivatization. Journal of Analytical Toxicology, 40(9), 749-753. Available at:[Link]

-

Jin, P., You, Y. X., Zhao, L. L., Zhao, Y. L., Zheng, X. X., Du, Y., & Li, P. (2023). A simple and easy non-derivatization gas chromatography-mass spectrometry method for simultaneous quantification of valproic acid, gabapentin, pregabalin, and vigabatrin in human plasma. Journal of Separation Science, 46(2), e2200622. Available at:[Link]

-

Hložek, T., Bursová, M., & Cabala, R. (2016). Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization. ResearchGate. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantitative determination of vigabatrin and gabapentin in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple and easy non-derivatization gas chromatography-mass spectrometry method for simultaneous quantification of valproic acid, gabapentin, pregabalin, and vigabatrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Sample Preparation Techniques for Vigabatrin Analysis in Human Plasma

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction and Analytical Rationale

Vigabatrin (γ-vinyl-GABA) is a critical antiepileptic drug that functions as an irreversible, mechanism-based inhibitor of gamma-aminobutyric acid transaminase (GABA-T). By halting the degradation of GABA into succinic semialdehyde, vigabatrin elevates the concentration of this inhibitory neurotransmitter in the central nervous system[1].

Mechanism of action of Vigabatrin: Irreversible inhibition of GABA-T preventing GABA degradation.

From a bioanalytical perspective, vigabatrin presents significant challenges. It exists as a highly polar zwitterion at physiological pH and entirely lacks a conjugated chromophore or fluorophore[2]. Consequently, direct analysis via conventional reversed-phase HPLC-UV is virtually impossible without extensive sample manipulation. To achieve the sensitivity required for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, modern laboratories rely on two primary strategies: Direct LC-MS/MS following rapid protein precipitation, or HPLC with Fluorescence Detection (FLD) following pre-column derivatization[2][3][4].

This application note details the causality behind these sample preparation choices and provides self-validating protocols to ensure absolute data integrity.

Bioanalytical Workflows and Strategy Selection

The choice of sample preparation is dictated by the available instrumentation. LC-MS/MS bypasses the need for derivatization by relying on mass-to-charge (m/z) specificity, drastically reducing sample preparation time[3][5]. Conversely, optical detection methods (HPLC-FLD/UV) require the chemical addition of a hydrophobic, fluorescent moiety (e.g., Fluorescamine, Dansyl Chloride, or o-Phthaldialdehyde) to the primary amine of vigabatrin[2][4][6].

Bioanalytical workflow for Vigabatrin in human plasma comparing LC-MS/MS and HPLC-FLD routes.

Quantitative Data Summary

The table below synthesizes validated analytical parameters across different methodologies, allowing researchers to benchmark their assay performance against established literature.

| Analytical Platform | Sample Prep Strategy | Derivatization Reagent | Linear Range | LLOQ / LOD | Run Time | Ref |

| LC-ESI-MS/MS | Protein Precipitation (ACN) | None | 0.5 – 10.0 µg/mL | 0.05 µg/mL | < 3.0 min | [7] |

| LC-HESI-MS/MS | Protein Precipitation (ACN) | None | 0.10 – 50.0 mg/L | 0.10 mg/L | 5.5 min | [3] |

| HPLC-FLD | Protein Precipitation + Deriv. | Fluorescamine | 0.2 – 1.0 mg/mL | N/A | ~15.0 min | [4] |

| HPLC-FLD | Solid-Phase Extraction (SPE) | 4-chloro-7-nitrobenzofurazan | 0.2 – 20.0 µg/mL | 0.10 µg/mL | ~15.0 min | [8] |

| HPLC-FLD | Protein Precipitation + Deriv. | Dansyl Chloride | 0.3 – 50.0 µg/mL | 0.30 µg/mL | 15.0 min | [6] |

Step-by-Step Experimental Protocols

Protocol A: Rapid Protein Precipitation for High-Throughput LC-MS/MS

Causality & Rationale: Vigabatrin is highly soluble in aqueous environments but does not bind significantly to plasma proteins. Therefore, a simple protein precipitation (PP) using a highly organic crash solvent is sufficient to denature matrix proteins while keeping the analyte in solution[9]. Acetonitrile is explicitly chosen over methanol because it generates a denser, more compact protein pellet, reducing the risk of micro-particulates clogging the UHPLC column[2].

Materials:

-

Human plasma samples

-

Stable Isotope-Labeled Internal Standard (SIL-IS): Vigabatrin-¹³C,d₂ (or 4-phenyl-4-aminobutanoic acid)[2][7]

-

Ice-cold Acetonitrile (LC-MS grade)

Procedure:

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube[3].

-

IS Spiking: Add 20 µL of the SIL-IS working solution. Crucial Step: Vortex briefly to equilibrate the IS with the plasma matrix before precipitation. This ensures the IS accurately tracks extraction recovery[2].

-

Precipitation: Add 300 µL of ice-cold acetonitrile (maintaining a ~1:6 plasma-to-solvent ratio to ensure >99% precipitation efficiency)[2].

-

Extraction: Vortex vigorously for 60 seconds.

-

Phase Separation: Centrifuge at 13,000–14,000 rpm for 10 minutes at 4°C[2][5].

-

Dilution (Self-Validating Step): Transfer 50 µL of the supernatant to an LC micro-vial and dilute 1:10 with Mobile Phase A (e.g., 0.1% formic acid in water)[3]. Why? Injecting high organic supernatant directly onto a reversed-phase column causes severe peak splitting for early-eluting polar compounds like vigabatrin. Dilution ensures the sample matches the initial gradient conditions.

-

Analysis: Inject 5 µL into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) MRM mode[3].

Protocol B: Pre-Column Derivatization with Fluorescamine for HPLC-FLD

Causality & Rationale: Fluorescamine reacts instantaneously with primary aliphatic amines to form highly fluorescent pyrrolinones. The reaction requires an alkaline environment (pH 8.2) to ensure the primary amine of vigabatrin is unprotonated and capable of nucleophilic attack[4]. Excess fluorescamine rapidly hydrolyzes into non-fluorescent products, eliminating the need to quench the reaction or remove excess reagent, resulting in a remarkably clean baseline[4].

Materials:

-

Supernatant from Protocol A (Steps 1-5)

-

Borate Buffer (pH 8.2)

-

Fluorescamine solution (100 mg/mL in acetonitrile)[4]

Procedure:

-

Buffering: Transfer 100 µL of the deproteinized plasma supernatant into a clean glass reaction vial. Add 300 µL of borate buffer (pH 8.2) to strictly control the reaction pH[4].

-

Derivatization: Add 100 µL of the fluorescamine solution.

-

Incubation: Vortex immediately for 30 seconds. The reaction occurs at room temperature and is complete within seconds[4].

-

Analysis: Inject 20 µL of the derivatized mixture into the HPLC system equipped with a fluorescence detector (Excitation: 390 nm, Emission: 472 nm)[4].

Troubleshooting and Self-Validating System Checks

To ensure the integrity of the bioanalytical data, the following self-validating checks must be integrated into the analytical run:

-

Matrix Effect Validation (LC-MS/MS): Vigabatrin elutes early due to its polarity. If the absolute peak area of the SIL-IS varies by >15% across patient samples, it indicates severe ion suppression from co-eluting phospholipids[3]. Solution: Switch the chromatographic separation from reversed-phase (C18) to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds longer, separating vigabatrin from the solvent front and matrix suppressors[9].

-

Derivatization Completeness Check (HPLC-FLD): Inject a high-concentration Quality Control (QC) sample. If the fluorescence signal is non-linear or unexpectedly low, the pH of the plasma extract has likely dropped below 8.0. Solution: Verify the buffering capacity of the borate buffer; the unprotonated state of the amine is an absolute prerequisite for fluorescamine and dansyl chloride derivatization[4][6].

-

Chiral Resolution Failures: If separating S(+) and R(-) enantiomers, standard C18 columns will fail. Solution: You must utilize indirect chiral separation by derivatizing with a chiral reagent (e.g., diacetyl-L-tartaric acid anhydride) to form separable diastereomers, or utilize a dedicated Chiral Stationary Phase (CSP) column[1][2].

References[2] Title: Technical Support Center: Analysis of Vigabatrin and its Related Compounds | Source: benchchem.com | URL:Link[8] Title: Determination of vigabatrin in human plasma and urine by high-performance liquid chromatography with fluorescence detection | Source: nih.gov | URL:Link[6] Title: Simultaneous isocratic HPLC determination of vigabatrin and gabapentin in human plasma by dansyl derivatization | Source: nih.gov | URL:Link[3] Title: An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use | Source: thermofisher.com | URL:Link[9] Title: Quantification of Vigabatrin in Human Plasma by Liquid Chromatography–Electrospray Tandem Mass Spectrometry | Source: researchgate.net | URL:Link[7] Title: Quantification of Vigabatrin in Human Plasma by Liquid Chromatography–Electrospray Tandem Mass Spectrometry | Source: researcher.life | URL:Link[4] Title: A Derivatization Reagent for Vigabatrin and Gabapentin in HPLC with Fluorescence Detection | Source: tandfonline.com | URL:Link[1] Title: A concise review on analytical profile of Vigabatrin | Source: wjarr.com | URL:Link[5] Title: Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma | Source: scispace.com | URL:Link

Sources

- 1. wjarr.com [wjarr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. Simultaneous isocratic HPLC determination of vigabatrin and gabapentin in human plasma by dansyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Determination of vigabatrin in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Protein precipitation protocol for plasma samples containing vigabatrin.

Application Note: High-Throughput Protein Precipitation Protocol for the LC-MS/MS Quantification of Vigabatrin in Human Plasma

Introduction & Pharmacokinetic Context

Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase, primarily indicated for refractory complex partial seizures and infantile spasms[1]. From a bioanalytical perspective, vigabatrin presents a unique set of challenges: it is a highly polar, low-molecular-weight zwitterion that exhibits negligible binding to plasma proteins[1].

Because of its extreme polarity, traditional sample clean-up techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) often yield poor recoveries unless complex, time-consuming pre-column derivatization steps are employed[2]. However, the drug's lack of protein binding provides a distinct mechanistic advantage: a simple, single-step protein precipitation (PPT) using a strong organic solvent is sufficient to achieve near-quantitative recovery[3].

Mechanistic Rationale for Extraction Design

As a Senior Application Scientist, it is critical to design a sample preparation workflow that is not only fast but chemically logical. We utilize Acetonitrile (ACN) as the precipitation agent rather than methanol.

Causality & Mechanistic Insights:

-

Dielectric Disruption: Acetonitrile rapidly lowers the dielectric constant of the plasma matrix, displacing the hydration shell around endogenous proteins and causing them to denature and aggregate.

-

Analyte Partitioning: Because vigabatrin is completely unbound in circulation[1], it does not co-precipitate with the protein mass. It remains fully partitioned in the organic-aqueous supernatant[3].

-

Pellet Density: ACN forces a much denser, more compact protein pellet during centrifugation compared to methanol. This drastically reduces the risk of aspirating microscopic protein particulates that could precipitate later and foul the LC-MS/MS system[4].

Workflow Visualization

Workflow for vigabatrin extraction from human plasma via protein precipitation.

Detailed Experimental Protocol

Reagents and Materials

-

Human plasma (K2EDTA or Heparinized)

-

Vigabatrin reference standard

-

Internal Standard (IS): Vigabatrin-¹³C,d₂ (Preferred) or 4-phenyl-4-aminobutanoic acid[4],[5].

-

HPLC-grade Acetonitrile (chilled to -20°C)

-

0.1% Formic acid in LC-MS grade water

Step-by-Step Methodology

-

Aliquot: Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube[4].

-

IS Spiking: Add 20 µL of the internal standard working solution (e.g., Vigabatrin-¹³C,d₂) to the plasma[4]. Self-Validation Note: Spiking the IS directly into the raw matrix before precipitation ensures that any volumetric losses during extraction are mathematically normalized.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample[4]. Causality: Maintaining a strict 3:1 ratio of organic solvent to plasma is the thermodynamic sweet spot for complete protein crash. Using ice-cold solvent reduces the solubility of the proteins, ensuring immediate precipitation while protecting the analyte from thermal degradation.

-

Mixing: Vortex vigorously for 1 minute[4]. This mechanical shearing is required to disrupt the plasma matrix completely and ensure uniform protein aggregation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C[4]. Causality: High-speed centrifugation at low temperatures compacts the pellet tightly against the tube wall.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean glass tube, avoiding the pellet.

-

Concentration & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 95% aqueous) and transfer to an autosampler vial[4]. (Alternative for high-throughput: Dilute the raw supernatant 1:10 directly with Mobile Phase A to dilute out matrix effects without the evaporation step[6]).

LC-MS/MS Analytical Conditions

Because vigabatrin is highly polar, it exhibits poor retention on standard reversed-phase columns. To force retention, a highly aqueous mobile phase must be used.

-

Column: Waters Symmetry C18 (4.6 mm × 50 mm, 3.5 µm)[4],[3].

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water : acetonitrile (95:5 v/v)[4].

-

Injection Volume: 5 – 10 µL[6].

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)[4].

-

MRM Transitions: Monitor m/z 129.6 → 71.0 for Vigabatrin[5].

Quantitative Data & Method Performance